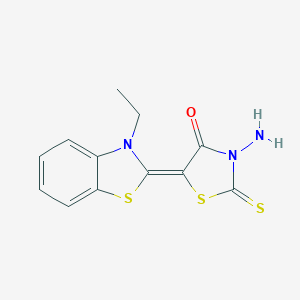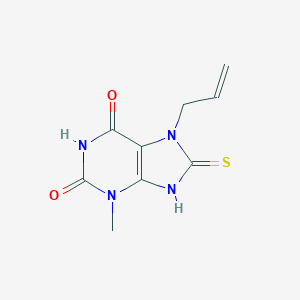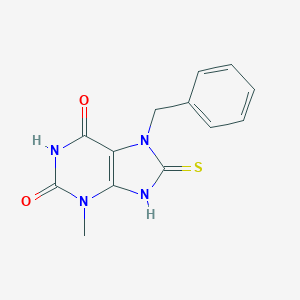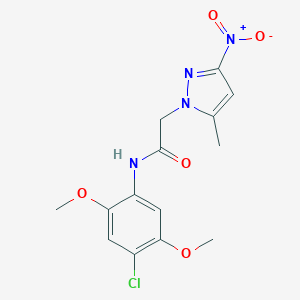![molecular formula C24H21N3O4 B402380 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B402380.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzooxazole core, a nitro group, and a tert-butyl phenyl moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzooxazole core One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditionsThe tert-butyl phenyl moiety is often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzooxazole core.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide largely depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylacetophenone: Shares the tert-butyl phenyl moiety but lacks the benzooxazole and nitro groups.
N-(4-(tert-butylamino)phenyl)acetamide: Contains a tert-butyl group and an amide linkage but differs in the aromatic core structure.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Features a thiazole ring and sulfonamide group, offering different biological activities.
Uniqueness
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is unique due to its combination of a benzooxazole core, nitro group, and tert-butyl phenyl moiety. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C24H21N3O4 |
|---|---|
Molekulargewicht |
415.4g/mol |
IUPAC-Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C24H21N3O4/c1-24(2,3)17-9-7-15(8-10-17)23-26-20-14-18(11-12-21(20)31-23)25-22(28)16-5-4-6-19(13-16)27(29)30/h4-14H,1-3H3,(H,25,28) |
InChI-Schlüssel |
GOWAFIRZLMNGAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B402299.png)
![1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B402301.png)
![1,8-Dibromo-17-(2-butoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B402302.png)

![1-(4-bromophenyl)-5-[2-(methyloxy)phenyl]-3-thien-2-yl-4,5-dihydro-1H-pyrazole](/img/structure/B402304.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,5-bisnitro-4-methylbenzamide](/img/structure/B402306.png)


![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-bisnitro-4-methylbenzamide](/img/structure/B402310.png)

![3,5-bisnitro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B402312.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B402315.png)
![2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B402316.png)
![1,8-Dibromo-17-[4-(4-bromophenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B402319.png)
